molecular formula C14H18FNO2 B6286937 N-Cyclohexyl-4-fluoro-2-methoxybenzamide CAS No. 2624417-27-0

N-Cyclohexyl-4-fluoro-2-methoxybenzamide

Cat. No.: B6286937
CAS No.: 2624417-27-0
M. Wt: 251.30 g/mol
InChI Key: HOXLVWDPKQTTQF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-fluoro-2-methoxybenzamide is a useful research compound. Its molecular formula is C14H18FNO2 and its molecular weight is 251.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.13215698 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-4-fluoro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXLVWDPKQTTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Modification of the N Cyclohexyl Moiety:the Cyclohexyl Group is a Bulky, Lipophilic Moiety That Will Interact with Hydrophobic Pockets in a Potential Biological Target. Molecular Docking Studies Can Simulate How Changes to This Group Affect Binding Affinity.nih.gov

Ring Size: Replacing the cyclohexyl ring with a cyclopentyl or cycloheptyl ring would alter the steric profile. Docking simulations could predict whether a smaller or larger ring provides a better fit within a target's binding site.

Aromaticity: Substituting the cyclohexyl group with a phenyl ring would introduce potential for π-π stacking interactions, which could significantly enhance binding affinity if the target protein has aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Substitution: Adding substituents (e.g., hydroxyl, methyl) to the cyclohexyl ring could introduce new hydrogen bond donor/acceptor sites or improve hydrophobic interactions.

Alterations to the Benzoyl Ring Substituents:the 4 Fluoro and 2 Methoxy Groups Critically Influence the Electronic Properties and Conformation of the Molecule.

Hydrogen Bonding: The 2-methoxy group's oxygen can act as a hydrogen bond acceptor. Shifting it to the 3-position might change the intramolecular interactions and the preferred conformation of the molecule, thereby affecting how it presents itself to a binding partner. Replacing the methoxy (B1213986) group with a hydroxyl group would introduce a strong hydrogen bond donor.

Theoretical and Computational Investigations of N Cyclohexyl 4 Fluoro 2 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For a compound like N-Cyclohexyl-4-fluoro-2-methoxybenzamide, these calculations would provide a detailed picture of its behavior at the atomic level.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and more reactive.

For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the energies of these orbitals and their spatial distribution. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the benzamide (B126) moiety.

Table 1: Illustrative Frontier Orbital Data from Quantum Chemical Calculations

ParameterDescriptionExpected Information for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalA specific energy value (in eV or Hartrees) indicating the electron-donating capacity.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA specific energy value (in eV or Hartrees) indicating the electron-accepting capacity.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMOA key indicator of chemical reactivity and kinetic stability.

Conformational Potential Energy Surfaces and Isomer Stability

The presence of rotatable bonds in this compound—specifically the amide bond and the bonds connecting the cyclohexyl and benzoyl groups—gives rise to multiple possible conformations. A potential energy surface (PES) scan involves systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers.

Such an analysis would reveal the most stable three-dimensional arrangement of the molecule and the energy barriers to conformational changes. The relative energies of the different conformers would indicate their population distribution at a given temperature. It is anticipated that steric hindrance between the cyclohexyl ring and the substituents on the benzoyl group would play a significant role in determining the preferred conformation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical values can then be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or specific intermolecular interactions not accounted for in the gas-phase calculations.

Similarly, the calculation of the second derivative of the energy with respect to the atomic coordinates yields the vibrational frequencies. These frequencies correspond to the infrared (IR) and Raman active modes of the molecule. This information is highly useful for assigning the peaks in an experimental vibrational spectrum to specific molecular motions, such as stretching and bending of bonds.

Table 2: Predicted Spectroscopic Data from Quantum Chemical Calculations

Spectroscopic ParameterPredicted Information for this compound
¹H NMR Chemical Shifts (δ, ppm) Predicted chemical shifts for each proton in the molecule.
¹³C NMR Chemical Shifts (δ, ppm) Predicted chemical shifts for each carbon atom in the molecule.
Vibrational Frequencies (cm⁻¹) A list of calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, N-H bend).

Note: Specific predicted spectroscopic data for this compound is not available in the reviewed literature.

Analysis of Charge Distribution and Electrostatic Potential

The distribution of electrons within a molecule is rarely uniform. An analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. The MEP is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the fluorine atom, highlighting these as sites for potential hydrogen bonding or other electrophilic interactions. The hydrogen atom of the amide group would be expected to have a positive potential. This analysis is crucial for understanding intermolecular interactions and the molecule's binding behavior.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time.

Conformational Sampling and Trajectories in Different Environments

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By simulating this compound in different environments, such as in a vacuum, in water, or in a lipid bilayer, one can explore its conformational landscape and how it is influenced by its surroundings.

The simulation generates a trajectory, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory can reveal the accessible conformations, the frequency of transitions between them, and the formation of intramolecular hydrogen bonds. This information is particularly valuable for understanding how the molecule might behave in a biological system, for example, how it might interact with a protein binding pocket. The flexibility and conformational preferences of the cyclohexyl ring and the amide linkage would be key outputs of such a simulation.

Solvent Interaction Models

The interaction of a solute with its solvent environment is critical to understanding its solubility, stability, and reactivity. Computational chemistry provides powerful tools to model these interactions, which are broadly categorized into implicit and explicit solvent models. wikipedia.orgresearchgate.net

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant (ε), rather than modeling individual solvent molecules. researchgate.net This approach offers significant computational efficiency. Common implicit models include:

Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum and calculates the solute-solvent interaction electrostatically. wikipedia.orgacs.org

Solvation Model based on Density (SMD): A popular universal solvation model that is parameterized for a wide range of solvents and provides free energies of solvation. wikipedia.orgmdpi.com

COSMO-RS (Conductor-like Screening Model for Real Solvents): This method uses a combination of quantum chemistry and statistical thermodynamics to predict thermodynamic properties in liquid systems.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are explicitly included in the calculation, surrounding the solute molecule. wikipedia.orgarxiv.org This method is computationally more demanding but can capture specific, localized interactions like hydrogen bonding with high accuracy. researchgate.net Hybrid models (QM/MM) often treat the solute with high-level quantum mechanics and the surrounding solvent molecules with more efficient molecular mechanics. researchgate.netmdpi.com A study on a carbothioamide derivative found that its energy gap, a measure of reactivity, was significantly affected by the polarity of the solvent, with a polar solvent like DMSO having a greater effect than a non-polar one like CCl₄, demonstrating the importance of specific solute-solvent interactions. researchgate.net

Table 1: Comparison of Solvent Modeling Approaches

Model Type Description Advantages Disadvantages
Implicit (Continuum) Treats the solvent as a continuous dielectric medium. researchgate.net Computationally efficient; good for general solubility trends. wikipedia.org Fails to capture specific local interactions like hydrogen bonds; ignores solvent structure. wikipedia.org
Explicit Models individual solvent molecules surrounding the solute. arxiv.org Provides a highly detailed and physically realistic picture of the solvation shell. wikipedia.org Computationally very expensive; requires extensive sampling to achieve convergence. researchgate.net

| Hybrid (e.g., QM/MM) | Treats the solute with quantum mechanics (QM) and the bulk solvent with molecular mechanics (MM). researchgate.net | Balances accuracy for the solute with computational efficiency for the solvent. mdpi.com | Requires careful setup and parameterization. |

Computational Reaction Pathway Analysis

The synthesis of this compound most commonly proceeds via the nucleophilic acyl substitution of a 4-fluoro-2-methoxybenzoyl derivative (like an acyl chloride) with cyclohexylamine. nih.govhud.ac.uk Computational reaction pathway analysis, typically using Density Functional Theory (DFT), is essential for understanding the mechanism, energetics, and kinetics of this transformation.

The transition state (TS) is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration between reactants and products. researchgate.net For the amidation reaction, the process involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride.

DFT calculations are used to locate this TS structure on the potential energy surface. youtube.com The characterization involves:

Geometry Optimization: The algorithm searches for a first-order saddle point, a structure that is a minimum in all geometric coordinates except for one, which corresponds to the reaction coordinate.

Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate—visualizing this vibration shows the atoms moving from the reactant-like geometry, through the TS, and towards the product-like geometry.

For the formation of this compound from its acyl chloride and cyclohexylamine, the transition state would feature a tetrahedral-like carbon center, with a partially formed carbon-nitrogen bond and a partially broken carbon-chlorine bond. researchgate.net

Table 2: Hypothetical Key Geometric Parameters of the Amidation Transition State

Parameter Description Expected Value (Å / degrees)
d(C-N) Distance between the carbonyl carbon and the amine nitrogen. 1.8 - 2.2 Å (partially formed bond)
d(C-Cl) Distance between the carbonyl carbon and the chlorine atom. 2.1 - 2.5 Å (partially broken bond)

| ∠(N-C-O) | Angle of the attacking nitrogen, carbonyl carbon, and oxygen. | ~110-115° (approaching tetrahedral) |

The activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the ground state of the reactants. acs.org

ΔG‡ = G(Transition State) - G(Reactants)

A lower activation energy corresponds to a faster reaction rate. researchgate.net DFT calculations are a standard method for obtaining these energies. acs.orgpnas.org The choice of DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVPP) can influence the accuracy of the result. acs.org Furthermore, solvent effects, modeled using methods described in section 4.2.2, are crucial, as the polarity of the solvent can stabilize or destabilize the charged or polar transition state relative to the reactants, thereby altering the activation energy. acs.org For instance, computational studies on amidation reactions suggest that nonpolar, aprotic solvents can be more efficient in some cases. researchgate.net

Table 3: Illustrative Calculated Activation Energies (ΔG‡) in Different Solvents

Solvent Dielectric Constant (ε) Hypothetical ΔG‡ (kcal/mol) Implication
Toluene 2.4 18.5 Slower reaction rate in nonpolar solvent.
Tetrahydrofuran (THF) 7.5 16.2 Faster reaction rate in moderately polar solvent.
Acetonitrile 37.5 15.1 Even faster rate due to stabilization of polar intermediates/TS.

Note: These values are illustrative to demonstrate the concept.

In Silico Design Principles for Benzamide Analogues

In silico techniques are pivotal in modern drug discovery for rationally designing analogues with improved properties, such as enhanced biological activity or better selectivity. nih.govnih.gov For this compound, several structural modifications can be explored computationally to guide synthetic efforts.

Reactivity and Mechanistic Investigations of N Cyclohexyl 4 Fluoro 2 Methoxybenzamide

Studies of Nucleophilic and Electrophilic Reactivity of Benzamide (B126) Scaffold

The benzamide scaffold possesses two primary sites for chemical reactions: the electrophilic carbonyl carbon and the aromatic ring, which can react with electrophiles. The reactivity of these sites is modulated by the electronic interplay between the carbonyl group and the aromatic ring.

Nucleophilic Reactivity: The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This typically proceeds via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. researchgate.net However, amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like esters or acid chlorides. This reduced reactivity is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which decreases the partial positive charge on the carbonyl carbon. Reactions such as hydrolysis, which can occur under harsh acidic or basic conditions with high temperatures, exemplify this type of reactivity. stackexchange.com For instance, the alkaline hydrolysis of benzamide to yield benzoic acid and ammonia (B1221849) proceeds under forcing conditions. stackexchange.com The reaction of benzamides with potent organometallic nucleophiles, such as organolithium reagents, can lead to the formation of ketones or alcohols after hydrolysis of the intermediate. researchgate.net

Electrophilic Reactivity: The amide group (-CONH-R) as a whole is an ortho-, para-directing group in electrophilic aromatic substitution reactions. The lone pair on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and activating the ring towards electrophilic attack. However, this activating effect is weaker than that of an amino or hydroxyl group due to the electron-withdrawing nature of the adjacent carbonyl group. Therefore, the aromatic ring of a benzamide is considered moderately activated. wikipedia.org

Role of Fluorine and Methoxy (B1213986) Substituents on Aromatic Reactivity

The presence of both a fluorine and a methoxy group on the aromatic ring of N-Cyclohexyl-4-fluoro-2-methoxybenzamide significantly influences its reactivity, particularly in nucleophilic and electrophilic aromatic substitution reactions. These substituents exert both inductive and resonance effects.

4-Fluoro Substituent: Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution by decreasing its electron density. acs.org Conversely, it has a weak electron-donating resonance effect (+R) due to its lone pairs. For electrophilic attack, the inductive effect generally outweighs the resonance effect, making the ring less reactive. However, in nucleophilic aromatic substitution (SNAr), the strong -I effect of fluorine is crucial. It stabilizes the negative charge in the intermediate Meisenheimer complex, making the carbon to which it is attached susceptible to nucleophilic attack. youtube.com

2-Methoxy Substituent: The methoxy group (-OCH₃) is a strong electron-donating group primarily through resonance (+R), where the oxygen's lone pairs delocalize into the ring. It also has a weaker electron-withdrawing inductive effect (-I). The strong +R effect significantly activates the aromatic ring towards electrophilic attack, particularly at the positions ortho and para to it. wikipedia.org

The combined effect of these two substituents creates a complex reactivity pattern. The powerful activating and ortho, para-directing methoxy group at position 2 would strongly direct incoming electrophiles to positions 3 and 5. The deactivating fluoro group at position 4 further modulates this. For nucleophilic aromatic substitution, the fluorine at position 4 could potentially act as a leaving group, a reaction facilitated by the presence of strong electron-withdrawing groups. youtube.com

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on Electrophilic Aromatic Substitution
-F (Fluoro)4 (para)Strongly Electron-WithdrawingWeakly Electron-DonatingDeactivating, Ortho/Para-directing
-OCH₃ (Methoxy)2 (ortho)Weakly Electron-WithdrawingStrongly Electron-DonatingStrongly Activating, Ortho/Para-directing
-CONH-Cyclohexyl (Amide)1Electron-WithdrawingModerately Electron-DonatingModerately Activating, Ortho/Para-directing

Cyclohexyl Group Influence on Steric and Electronic Effects

The N-cyclohexyl group primarily influences the reactivity of the molecule through steric hindrance, although it also has a minor electronic contribution.

Steric Effects: The cyclohexyl group is a bulky substituent. Its presence hinders the approach of nucleophiles to the carbonyl carbon. youtube.com This steric hindrance can significantly decrease the rate of reactions at this site compared to a less hindered amide like N-methylbenzamide. The bulkiness can also influence the conformation of the molecule, potentially affecting the planarity between the amide group and the aromatic ring, which in turn could slightly alter the electronic communication between them. nih.gov In reactions involving the ortho positions of the aromatic ring, the cyclohexyl group could sterically shield these sites, directing reactants towards the less hindered positions. Studies on related systems have shown that bulky groups can lead to steric acceleration in certain reactions by destabilizing the ground state more than the transition state, though steric hindrance is the more common effect. youtube.comacs.org

Electronic Effects: As an alkyl group, the cyclohexyl substituent is weakly electron-donating through induction (+I). This effect slightly increases the electron density on the amide nitrogen, which enhances the resonance donation into the carbonyl group, making the carbonyl carbon slightly less electrophilic.

N-SubstituentSteric BulkElectronic EffectExpected Relative Rate of Nucleophilic Acyl Substitution
-H (Unsubstituted)MinimalNeutralFastest
-CH₃ (Methyl)SmallWeakly Donating (+I)Fast
-C₆H₁₁ (Cyclohexyl)LargeWeakly Donating (+I)Slow
-C(CH₃)₃ (tert-Butyl)Very LargeDonating (+I)Very Slow / Unreactive

Kinetics and Thermodynamics of Selected Transformations

Kinetics: The rate of a reaction is determined by the height of the energy barrier of its rate-determining step (activation energy).

Amide Hydrolysis: The kinetics of hydrolysis would be slow due to the stability of the amide bond and the steric hindrance from the cyclohexyl group. stackexchange.comrsc.org The reaction would likely require high temperatures and strong acid or base catalysis. The rate law would depend on the specific conditions, but it would likely be first or second order.

Thermodynamics: The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which determines the position of the equilibrium. Amide hydrolysis is typically a thermodynamically favorable (exergonic) process, but it is kinetically slow. acs.org Many amidation reactions are reversible, and the removal of a byproduct like water (in the reverse reaction) or methanol (B129727) is often necessary to drive the reaction to completion. acs.org

Spectroscopic Probing of Reaction Intermediates

The elucidation of reaction mechanisms for this compound would heavily rely on the detection and characterization of transient intermediates using various spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could be used to observe and characterize relatively stable intermediates. For example, in a nucleophilic aromatic substitution, the formation of a Meisenheimer complex might be detectable by the appearance of new signals, particularly for the sp³-hybridized carbon bearing both the nucleophile and the leaving group. ¹⁹F NMR would be particularly useful for monitoring reactions at the fluorine-substituted position. nih.gov

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the progress of a reaction by observing the disappearance of reactant peaks (e.g., C=O stretch of the amide) and the appearance of product peaks. mdpi.com It can also provide evidence for intermediates; for example, a significant shift in the carbonyl stretching frequency could indicate the formation of a tetrahedral intermediate in an acyl substitution reaction.

UV-Visible (UV-Vis) Spectroscopy: The formation of highly conjugated, colored intermediates can often be detected by UV-Vis spectroscopy. Meisenheimer complexes, for instance, are often highly colored and can be detected and quantified using this method. nih.gov Rapid-scanning stopped-flow spectroscopy can be employed to study the kinetics of the formation and decay of such short-lived species. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates directly from a reaction mixture. nih.gov It can identify the mass-to-charge ratio of species such as protonated reactants, products, and key catalytic or reaction intermediates, providing crucial clues to the reaction pathway.

Spectroscopic TechniquePotential Intermediate to DetectInformation Gained
Low-Temperature NMRMeisenheimer Complex, Tetrahedral IntermediateStructural information, bonding environment, conformation. nih.gov
In-situ IR SpectroscopyTetrahedral Intermediate, Protonated CarbonylChanges in functional groups (e.g., C=O bond). mdpi.com
Stopped-Flow UV-VisMeisenheimer Complex, Quinonoid SpeciesKinetics of formation and decay of colored intermediates. nih.gov
ESI-Mass SpectrometryCationic/Anionic Intermediates, Metal-Ligand ComplexesMass-to-charge ratio, elemental composition. nih.gov

N Cyclohexyl 4 Fluoro 2 Methoxybenzamide As a Building Block in Advanced Chemical Architectures

Incorporation into Supramolecular Assemblies

The specific arrangement of functional groups in N-Cyclohexyl-4-fluoro-2-methoxybenzamide makes it an interesting candidate for the construction of ordered supramolecular assemblies through non-covalent interactions.

The self-assembly of this compound is primarily governed by the principles of hydrogen bonding inherent to its secondary amide group. The amide (–C(O)NH–) functionality is a well-established motif for directing molecular aggregation. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), enabling the formation of predictable and robust one-dimensional chains or more complex networks.

Studies on analogous structures, such as N-Cyclohexyl-4-methoxybenzenesulfonamide, have demonstrated the formation of zigzag hydrogen-bonded chains in the solid state, directed by intermolecular N—H···O hydrogen bonds. nih.gov Similarly, the crystal structure of other benzamide (B126) derivatives reveals the significance of strong and weak hydrogen bonds, including N—H⋯O, N—H⋯S, and C—H⋯O interactions, in dictating the supramolecular network. nih.gov These examples provide a strong basis for predicting the self-assembly behavior of this compound.

Table 1: Comparison of Hydrogen Bonding Motifs in Related Amide Structures

CompoundKey Hydrogen Bonding InteractionsResulting Supramolecular Structure
N-Cyclohexyl-4-methoxybenzenesulfonamideIntermolecular N—H···OZigzag hydrogen-bonded chains nih.gov
N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamideIntramolecular N—H⋯O; Intermolecular N—H⋯O, N—H⋯S, C—H⋯OCentrosymmetric dimers and extended networks nih.gov
This compound (Predicted) Intermolecular N—H···O Linear or zigzag hydrogen-bonded chains

This table is generated based on documented findings for analogous compounds to predict the behavior of this compound.

The structural features of this compound suggest its potential for forming ordered structures such as crystalline solids and liquid crystals. The directed assembly into these phases is a delicate balance of intermolecular forces.

Liquid Crystals: The design of liquid crystalline materials often involves the creation of molecules with a specific aspect ratio (rod-like or disc-like) and anisotropic properties. While this compound itself may not be a liquid crystal, its structural motifs are relevant to the design of liquid crystalline compounds. The fluorinated phenyl ring and the cyclohexyl group are common components in liquid crystal synthesis. google.com The introduction of a polar fluorine atom can influence the dielectric anisotropy, a key property for display applications. nih.gov

Research on liquid crystals with bulky terminal groups has shown that smectic phases can be stabilized. worktribe.com The cyclohexyl group in this compound can be considered a bulky terminal group that could favor the formation of layered smectic phases if incorporated into a larger mesogenic (liquid crystal-forming) structure. The synthesis of new liquid crystals often involves modifying terminal groups to control mesophase behavior and physical properties. nih.gov Therefore, this compound could serve as a valuable precursor for the synthesis of novel liquid crystalline materials.

Role as a Synthetic Intermediate for Complex Molecules

The reactivity of the functional groups present in this compound makes it a versatile intermediate for the synthesis of more complex molecular architectures.

This compound can serve as a starting material for the construction of a variety of organic scaffolds. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. The methoxy (B1213986) group can potentially be cleaved to yield a phenol, which can then be used in a range of coupling reactions. The amide bond itself can be hydrolyzed under harsh conditions to liberate the corresponding carboxylic acid and cyclohexylamine.

A structurally similar compound, 4-amino-N-cyclohexyl-2-fluorobenzamide, is utilized as an intermediate in the synthesis of various organic compounds. This highlights the utility of the N-cyclohexyl-benzamide framework in building more elaborate molecules. The presence of the fluorine atom in this compound also offers a handle for specific cross-coupling reactions, such as the Suzuki or Stille reactions, which are powerful tools in modern organic synthesis for creating carbon-carbon bonds.

While there is no specific research detailing the use of this compound as a ligand in organometallic chemistry, its structure contains potential coordination sites. The oxygen atom of the carbonyl group and the methoxy group, as well as the nitrogen atom of the amide, possess lone pairs of electrons that could coordinate to a metal center. The fluorine atom could also participate in weaker interactions with certain metals. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The specific steric and electronic properties endowed by the cyclohexyl, fluoro, and methoxy groups could lead to novel reactivity if this molecule were to be employed as a ligand.

Development of Hybrid Molecules and Conjugates

The concept of creating hybrid molecules, which combine two or more distinct pharmacophores or functional units into a single entity, is a growing area of research. This compound provides a scaffold that can be elaborated into such hybrid structures.

The synthesis of hybrid compounds often involves linking different molecular fragments through covalent bonds. nih.gov The functional groups on this compound offer multiple points for such linkages. For instance, if the methoxy group is converted to a phenol, it could be connected to another molecule via an ether or ester linkage. Alternatively, modifications to the aromatic ring or the cyclohexyl group could introduce functionalities suitable for conjugation.

The purpose of creating such hybrids is often to achieve synergistic effects, where the combined molecule has enhanced properties compared to its individual components. For example, one part of the hybrid could be responsible for targeting a specific biological receptor, while the other part could be a therapeutic agent. The this compound core could serve as a rigid spacer or a modulating element within a larger hybrid molecule designed for specific applications in materials science or medicinal chemistry.

Perspectives on Advanced Research Trajectories for N Cyclohexyl 4 Fluoro 2 Methoxybenzamide

Emerging Synthetic Methodologies and Automation

The synthesis of amide bonds is a cornerstone of organic chemistry, and the preparation of N-Cyclohexyl-4-fluoro-2-methoxybenzamide can benefit from a host of modern techniques that offer greater efficiency, control, and automation. nih.govacs.org

Conventional methods for creating benzamides often involve the reaction of a carboxylic acid with an amine. nih.gov More recent and efficient methods include the direct condensation of benzoic acids and amines using catalysts like diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which offers a green and rapid pathway. cyberleninka.ru Another innovative approach is the use of a photoredox/nickel dual catalytic system, which allows for the chemoselective and site-selective coupling of aryl halides with formamide, providing a versatile platform for synthesizing various benzamides under ambient conditions.

Automation is revolutionizing chemical synthesis, moving beyond traditional laboratory techniques towards fully integrated platforms. cymitquimica.com Companies and research institutions are developing automated synthesis platforms that combine robotics with artificial intelligence to accelerate the design-make-test-analyze cycle. nih.govastellas.com For a molecule like this compound, these platforms can streamline its production. For instance, the Synple automated synthesis platform utilizes pre-filled reagent cartridges for various reactions, including amide formation, which could be adapted for the final coupling step in the synthesis of the target molecule. sigmaaldrich.com More advanced systems, like SRI Biosciences' SynFini™, leverage AI for retrosynthetic analysis and then employ robotic systems for multi-step synthesis, potentially reducing development time from months to days. cymitquimica.com

The table below summarizes some emerging synthetic methodologies applicable to benzamide (B126) synthesis.

MethodologyDescriptionPotential Advantage for this compound
Photoredox/Nickel Dual Catalysis Utilizes light and a nickel catalyst for C-N bond formation.Mild reaction conditions, high functional group tolerance.
Direct Condensation with Novel Catalysts Employs catalysts like diatomite earth@IL/ZrCl4 with ultrasonic irradiation.Environmentally friendly, rapid reaction times, high yields. cyberleninka.ru
Automated Flow Chemistry Continuous production using integrated robotic platforms.High throughput, real-time optimization, and reproducibility. pharmafeatures.com
AI-Assisted Retrosynthesis AI algorithms predict optimal synthetic routes from vast reaction databases.Reduces planning time from weeks to minutes and can suggest novel pathways. chemcopilot.com

Integration of Artificial Intelligence and Machine Learning in Prediction of Chemical Behavior

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for predicting the chemical and physical properties of molecules, offering a powerful alternative to time-consuming and expensive experimental work. research.google These computational approaches can be applied to this compound to forecast its behavior and guide its potential applications.

ML models can predict a wide array of molecular properties, including solubility, toxicity, and binding affinities to biological targets. researchgate.netarxiv.org For instance, by training on large datasets of known molecules, a neural network could estimate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound, which is a critical step in drug discovery. researchgate.net The performance of these models, which can range from random forests to more complex graph-based neural networks, is highly dependent on the quality and size of the training data. arxiv.org

The following table outlines the application of different AI and ML techniques in chemical prediction.

AI/ML TechniqueApplicationRelevance to this compound
Graph Neural Networks (GNNs) Predict molecular properties by representing molecules as graphs. research.googleCan predict physicochemical properties like solubility and potential biological activity.
Random Forest Models Used for reaction yield prediction and classification tasks.Could estimate the yield of different synthetic routes to the compound.
Message Passing Neural Networks (MPNNs) Advanced models for predicting quantum chemical properties from molecular graphs. research.googleCan predict electronic and thermodynamic properties with high accuracy. research.google
Generative Models Can propose novel molecular structures with desired properties.Could be used to design analogs of the compound with improved characteristics.

Exploration of Novel Physical Phenomena at the Molecular Level

The specific arrangement of atoms and functional groups in this compound gives rise to distinct physical properties that can be explored through advanced experimental and computational techniques. Quantum chemical studies, in particular, offer deep insights into the molecule's electronic structure and potential for novel applications.

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties. researchgate.net For substituted benzamides, these calculations can reveal how the interplay of the fluoro, methoxy (B1213986), and cyclohexyl groups influences the geometry, spectral properties, and intermolecular interactions of the molecule. researchgate.net For example, the presence of a halogen atom in the ortho position of the phenyl ring can affect the photophysical characteristics and the proton-donor and proton-acceptor properties of benzamides. researchgate.net

Advanced wavefunction analysis can be used to understand the nature of its excited electronic states. youtube.com This involves analyzing metrics like the electron-hole separation, which can provide insights into charge transfer character upon photoexcitation. youtube.com Such studies are crucial for determining if this compound could be a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

The solid-state packing and crystal structure of benzamides are also areas of active research. Fluorine substitution has been shown to suppress disorder in benzamide crystals, leading to more well-defined structures. acs.org Understanding the crystal packing of this compound is important for controlling its physical properties, such as solubility and melting point.

Physical PhenomenonInvestigative TechniquePotential Insights for this compound
Electronic Structure and Spectra Quantum Chemistry (e.g., DFT, TD-DFT)Understanding of UV-Vis absorption, fluorescence, and the nature of electronic transitions. researchgate.net
Excited-State Dynamics Wavefunction Analysis (e.g., transition density matrix analysis)Characterization of charge transfer in excited states, relevant for optoelectronics. youtube.com
Crystal Packing and Polymorphism X-ray Diffraction, Computational Crystal Structure PredictionDetermination of solid-state structure and the influence of substituents on packing and disorder. acs.org
Intermolecular Interactions Computational ChemistryAnalysis of hydrogen bonding and other non-covalent interactions that dictate supramolecular assembly.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of a benzamide core, a cyclohexyl group, and fluoro and methoxy substituents on the aromatic ring makes this compound a molecule with potential applications across various scientific disciplines.

In medicinal chemistry , benzamide derivatives are known to exhibit a wide range of biological activities. nih.gov They have been investigated as antitumor agents, enzyme inhibitors, and antipsychotics. nih.govresearchgate.net The structural motifs within this compound suggest several possibilities. The benzamide core is a common feature in many pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. The N-cyclohexyl group provides lipophilicity, which can affect how the molecule interacts with biological membranes and protein targets. This compound could be screened for activity against various enzymes or receptors.

In materials science , aromatic compounds are fundamental building blocks for a variety of materials. mdpi.com The study of how molecules like this compound self-assemble into larger structures could lead to the development of new materials with interesting optical or electronic properties. The interplay of hydrogen bonding from the amide group and potential π-stacking from the benzene (B151609) ring could be exploited to create ordered molecular assemblies.

In agrochemical research , many pesticides and herbicides are based on amide structures. The biological activity of this compound could be explored in the context of developing new crop protection agents. The specific substitution pattern might confer selectivity and efficacy against certain pests or weeds.

Research AreaPotential ApplicationRationale based on Molecular Structure
Medicinal Chemistry Enzyme inhibitor, anticancer agent, CNS agent.Benzamide core is a known pharmacophore; fluoro and methoxy groups can tune properties. nih.govresearchgate.net
Materials Science Organic electronics, functional polymers.Aromatic and amide groups can drive self-assembly into ordered structures. mdpi.com
Agrochemistry Herbicide, fungicide, insecticide.Amide derivatives are prevalent in agrochemicals; specific substituents may confer desired activity.
Chemical Biology Molecular probes.The molecule could be functionalized with reporter groups to study biological processes.

Q & A

Q. What are the key synthetic pathways for N-Cyclohexyl-4-fluoro-2-methoxybenzamide, and what reaction conditions are critical for success?

The synthesis typically involves amide bond formation between a substituted benzoyl chloride derivative and cyclohexylamine. A common method uses coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF) at low temperatures (-50°C) to minimize side reactions . Precise control of temperature, solvent polarity, and stoichiometric ratios of reagents is critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy, fluorine, cyclohexyl groups). For example, the fluorine atom at the 4-position deshields adjacent protons, producing distinct splitting patterns .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and detect impurities (>99% purity threshold for pharmacological studies) .
  • X-ray Crystallography: Resolves crystal packing and molecular geometry, revealing dihedral angles between aromatic rings and cyclohexyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Respiratory Protection: Use NIOSH-certified P95 respirators for aerosolized particles .
  • First Aid: In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How do structural features of this compound influence its reactivity?

  • The methoxy group at the 2-position sterically hinders electrophilic substitution, directing reactivity to the 4-fluoro position.
  • The cyclohexyl group enhances lipophilicity, impacting solubility in polar solvents (e.g., logP ~3.2) .
  • Fluorine’s electron-withdrawing effect stabilizes intermediates in nucleophilic acyl substitution reactions .

Q. What are common impurities in synthesized this compound, and how are they identified?

  • Unreacted starting materials (e.g., benzoyl chloride derivatives): Detected via thin-layer chromatography (TLC) with UV visualization.
  • Hydrolyzed byproducts (e.g., carboxylic acids): Identified by IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .
  • Isomeric impurities: Resolved using reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Solvent Optimization: Replace THF with dimethylformamide (DMF) to improve solubility of intermediates.
  • Catalyst Screening: Test palladium-based catalysts for Suzuki-Miyaura coupling steps to reduce side reactions .
  • Temperature Gradients: Use microwave-assisted synthesis to accelerate reaction kinetics while maintaining yields >85% .

Q. What strategies are used to study the interaction of this compound with biological targets?

  • Surface Plasmon Resonance (SPR): Measures binding affinity (Kd_d) to proteins like kinases or GPCRs.
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Docking: Uses software (e.g., AutoDock Vina) to predict binding poses in silico, validated by mutagenesis studies .

Q. How can computational chemistry aid in the design of this compound derivatives?

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • Molecular Dynamics (MD) Simulations: Models solvation effects and conformational stability in aqueous environments .
  • QSAR Modeling: Correlates substituent electronic parameters (Hammett σ) with biological activity .

Q. What is the stability profile of this compound under varying storage conditions?

  • Thermal Stability: Decomposes at >200°C (DSC data). Store at -20°C under argon to prevent oxidation .
  • Photostability: Susceptible to UV-induced degradation; use amber glass vials for long-term storage .
  • pH Sensitivity: Stable in neutral buffers (pH 6–8); hydrolyzes rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .

Q. How does this compound compare structurally and functionally to its analogs?

Analog Structural Variation Functional Impact
N-Cyclohexyl-3-fluorobenzamideFluorine at 3-positionReduced steric hindrance, higher solubility
N-Cyclohexyl-2-methoxybenzamideNo fluorine substituentLower electrophilicity, altered binding
N-(4-Chlorophenyl) derivativeChlorine replaces fluorineIncreased logP, enhanced membrane permeability

Comparative studies use free-energy perturbation (FEP) simulations to quantify substituent effects on binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.